molecular formula CH7N5O6 B14802877 Aminoguanidine dinitrate

Aminoguanidine dinitrate

Cat. No.: B14802877
M. Wt: 185.10 g/mol
InChI Key: NDEMNVPZDAFUKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoguanidine dinitrate can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydrazine hydrate and ammonium bicarbonate. This reaction produces aminoguanidine bicarbonate, which can then be converted to this compound by introducing carbon dioxide gas .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

Aminoguanidine dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with formic acid to undergo condensation and cyclization, resulting in the formation of 3-amino-1,2,4-triazole . Additionally, it reacts with nitrous acid in an acidic medium to produce 5-aminotetrazole via the intermediate guanylazide .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include formic acid, nitrous acid, and other acidic or basic catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from reactions involving this compound include 3-amino-1,2,4-triazole and 5-aminotetrazole.

Scientific Research Applications

Aminoguanidine dinitrate has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:

Chemistry

In chemistry, this compound is used as a reagent in various synthetic reactions. Its ability to undergo condensation and cyclization reactions makes it valuable in the synthesis of heterocyclic compounds .

Biology

In biological research, this compound has been investigated for its antioxidant properties. Studies have shown that it can prevent oxidative stress and inhibit elements of inflammation, endothelial activation, and mesenchymal markers . These properties make it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation.

Medicine

This compound has been explored for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy. It functions as an inhibitor of diamine oxidase and nitric oxide synthase, reducing levels of advanced glycation end products (AGEs) through interactions with reactive species .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and ability to form stable compounds make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Aminoguanidine dinitrate can be compared with other similar compounds, such as guanidine and its derivatives. Some of the similar compounds include:

This compound is unique due to its specific reactivity and ability to inhibit multiple enzymes, making it valuable in both research and industrial applications.

Properties

Molecular Formula

CH7N5O6

Molecular Weight

185.10 g/mol

IUPAC Name

guanidine;nitric acid

InChI

InChI=1S/CH5N3.2HNO3/c3*2-1(3)4/h(H5,2,3,4);2*(H,2,3,4)

InChI Key

NDEMNVPZDAFUKN-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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